Absence of Peer-Reviewed Bioactivity Data Necessitates Structural Differentiation as Primary Selection Criterion
A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (Google Patents, USPTO) returned no quantitative IC50, Ki, Kd, or cellular potency data for this compound. By contrast, structurally similar compounds—such as the P2X7 antagonist 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide—have reported IC50 values (e.g., 22 nM in YO-PRO-1 fluorescence assay [1]) and robust pharmacological characterization. The core differentiation of 3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide rests on its unique 3-fluoro substitution pattern and (1R,4R) stereochemistry, which distinguishes it from the 2-chloro-5-(5-fluoropyrimidin-2-yl)benzamide chemotype.
| Evidence Dimension | Publicly documented bioactivity (IC50) |
|---|---|
| Target Compound Data | Not reported for any target |
| Comparator Or Baseline | 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide: IC50 = 22 nM (P2X7 receptor, YO-PRO-1 assay) [1] |
| Quantified Difference | Data deficit (∞-fold difference in documentation) |
| Conditions | Public database and literature landscape as of 2026 |
Why This Matters
Researchers requiring a compound with known pharmacology must exclude this molecule; those seeking a novel scaffold for exploratory screening can differentiate it from well-characterized P2X7 antagonists by its 3-fluorobenzamide core.
- [1] BindingDB. Entry for 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide. IC50 22 nM. Accessed 2026-05-09. View Source
